

# DS08210767 composite material properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS08210767 |           |
| Cat. No.:            | B1192653   | Get Quote |

An In-depth Technical Guide on the Pharmacological Profile of **DS08210767**, a Novel PTH1R Antagonist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. **DS08210767** is an investigational compound and is not approved for clinical use.

Introduction: Initial inquiries identified "DS08210767" as a potential composite material. However, a thorough review of scientific and patent literature reveals that DS08210767 is, in fact, a small molecule drug candidate developed by Daiichi Sankyo Co., Ltd. It is a potent and orally bioavailable antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). This guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental protocols used in its characterization, based on available public-domain data.

# **Core Properties of DS08210767**

**DS08210767** is a 1,4-benzodiazepin-2-one derivative identified through a scaffold-hopping approach from known PTH1R antagonists. Its primary therapeutic potential lies in its ability to block the action of parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP) on their receptor, which may be beneficial in conditions characterized by excessive PTH1R activation.[1]

### **Pharmacological Activity**



The key pharmacological feature of **DS08210767** is its potent antagonism of the human PTH1R. This activity was quantified through in vitro cellular assays.

Table 1: In Vitro Antagonist Potency of **DS08210767** 

| Parameter | Value Cell Line |                             | Assay Type              |  |
|-----------|-----------------|-----------------------------|-------------------------|--|
| IC50      | 90 nM           | CHO cells expressing hPTHR1 | cAMP accumulation assay |  |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the maximal response induced by an agonist.

#### **Pharmacokinetic Profile**

Pharmacokinetic studies in rats were conducted to assess the oral bioavailability of **DS08210767**.

Table 2: Pharmacokinetic Parameters of **DS08210767** in Rats

| Paramete<br>r  | Route of<br>Administr<br>ation | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | AUC <sub>0-t</sub><br>(ng·h/mL) | Oral<br>Bioavaila<br>bility (%) |
|----------------|--------------------------------|-----------------|-----------------|----------|---------------------------------|---------------------------------|
| DS082107<br>67 | Oral (p.o.)                    | 10              | 258             | 2.0      | 1160                            | 38.7                            |
| DS082107<br>67 | Intravenou<br>s (i.v.)         | 1               | 299             | 0.083    | 299                             | -                               |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.  $AUC_{0-t}$ : Area under the plasma concentration-time curve from time zero to the last measured time point.

### **Mechanism of Action: PTH1R Signaling Pathway**

**DS08210767** functions by competitively binding to the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G-protein coupled receptor (GPCR). This binding prevents the



endogenous ligands, PTH and PTHrP, from activating the receptor. The primary signaling cascade initiated by PTH1R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this initial step, **DS08210767** inhibits all downstream effects mediated by this pathway.



Click to download full resolution via product page

Caption: Mechanism of action of **DS08210767** on the PTH1R signaling pathway.

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the characterization of **DS08210767**.

## PTHR1 Antagonist Activity Assay (cAMP Accumulation)

This workflow describes the process of determining the in vitro antagonist potency of **DS08210767**.





Click to download full resolution via product page

Caption: Experimental workflow for the PTHR1 antagonist cAMP assay.



## **Pharmacokinetic Study in Rats**

This protocol outlines the in vivo study to determine the pharmacokinetic parameters of **DS08210767**.





Click to download full resolution via product page

Caption: Logical workflow for the pharmacokinetic study of **DS08210767** in rats.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of novel PTHR1 antagonists: Design, synthesis, and structure activity relationships PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS08210767 composite material properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192653#ds08210767-composite-material-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com